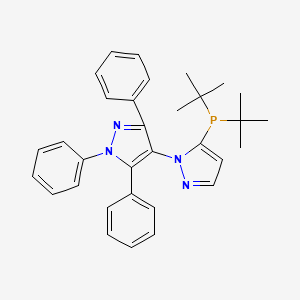![molecular formula C24H40ClNO5 B1243592 methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)
methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate is a member of the malyngamide family, a group of fatty acid amides isolated from marine cyanobacteria, particularly from the genus Lyngbya . These compounds are known for their diverse biological activities, including anti-inflammatory, cytotoxic, and antineoplastic properties . This compound, like its analogs, features a unique structure that includes a fatty acid side chain and a heavily oxygenated six-membered ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of malyngamide P involves several key steps, including Sharpless asymmetric epoxidation and Julia-Kocinski olefination . These reactions are crucial for constructing the complex molecular framework of malyngamide P. The synthetic route typically begins with the preparation of the fatty acid side chain, followed by the formation of the amide linkage and the oxygenated ring system .
Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for scalable production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions: methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of malyngamide P include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions include various malyngamide analogs with altered biological activities . These analogs are valuable for studying structure-activity relationships and developing new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, malyngamide P exhibits promising anti-inflammatory and anticancer properties, making it a candidate for drug development . Additionally, its unique structure and biological activity make it a valuable tool for biochemical research .
Wirkmechanismus
The mechanism of action of malyngamide P involves its interaction with specific molecular targets and pathways . It has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to various downstream effects, including inhibition of inflammation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate is unique among its analogs due to its specific structural features and biological activities . Similar compounds include other malyngamides, such as malyngamide A and malyngamide F, which also exhibit anti-inflammatory and cytotoxic properties . malyngamide P stands out for its potent activation of AMPK and its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C24H40ClNO5 |
|---|---|
Molekulargewicht |
458 g/mol |
IUPAC-Name |
methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate |
InChI |
InChI=1S/C24H40ClNO5/c1-5-6-7-8-10-13-22(30-3)14-11-9-12-15-23(28)26(2)19-20(18-25)16-21(27)17-24(29)31-4/h9,11,18,22H,5-8,10,12-17,19H2,1-4H3/b11-9+,20-18- |
InChI-Schlüssel |
YLHIQMKJWXSOGP-HDGFBHKQSA-N |
Isomerische SMILES |
CCCCCCCC(C/C=C/CCC(=O)N(C)C/C(=C\Cl)/CC(=O)CC(=O)OC)OC |
Kanonische SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=O)CC(=O)OC)OC |
Synonyme |
malyngamide P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


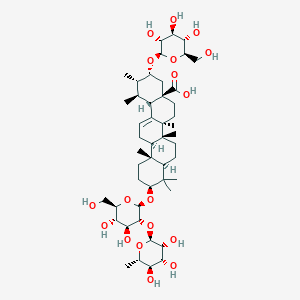
![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
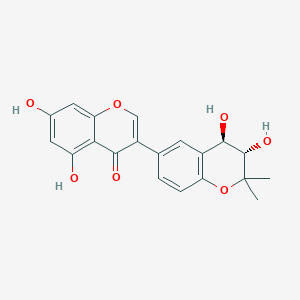
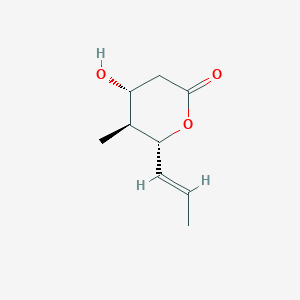
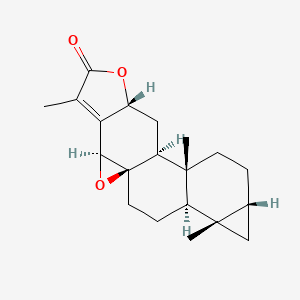
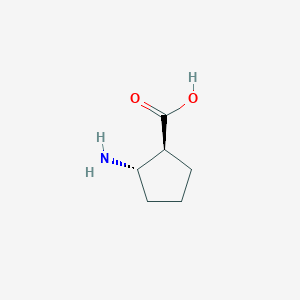
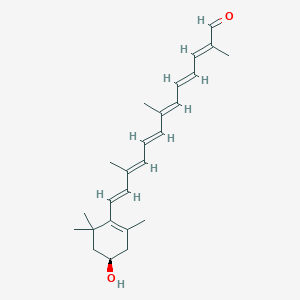
![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)
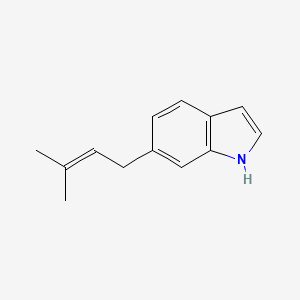
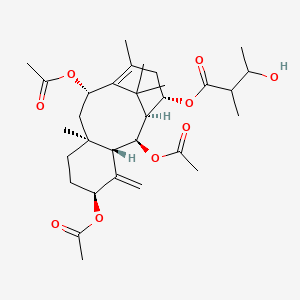
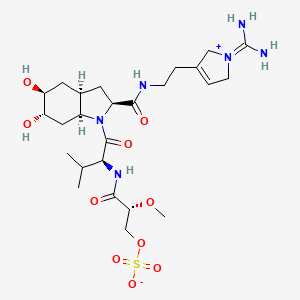
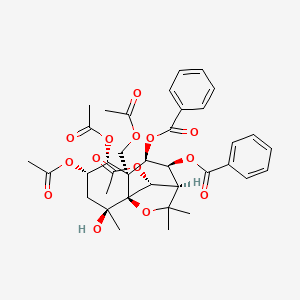
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
